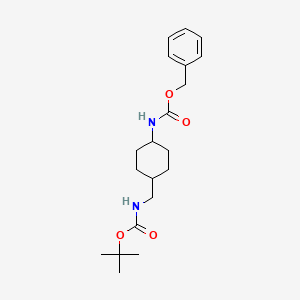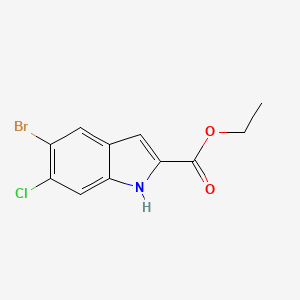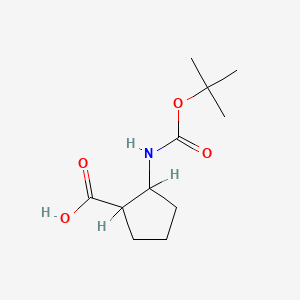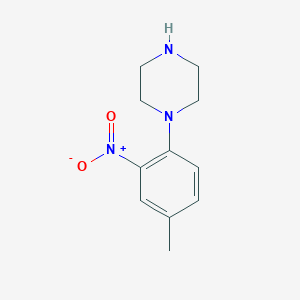
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid
Vue d'ensemble
Description
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid, also known as (2- (1H-indol-3-yl)acetyl)glutamic acid, is a chemical compound with the molecular weight of 304.3 . The IUPAC name and InChI code for this compound are (2- (1H-indol-3-yl)acetyl)glutamic acid and 1S/C15H16N2O5/c18-13 (17-12 (15 (21)22)5-6-14 (19)20)7-9-8-16-11-4-2-1-3-10 (9)11/h1-4,8,12,16H,5-7H2, (H,17,18) (H,19,20) (H,21,22), respectively .
Molecular Structure Analysis
The molecular structure of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid is represented by the linear formula C15H16N2O5 . The InChI key for this compound is YRKLGWOHYXIKSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound and its derivatives have been extensively studied for their potential in various biological activities. One derivative, 4(1H-Indol-3-yl)-2-Thioxopyridine, was synthesized and showed promising antimicrobial and enzyme inhibitory activity. This indicates the potential use of the compound in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).
Medicinal Chemistry and Drug Design
Indole acetamide derivatives have been synthesized and characterized, showcasing the compound's utility in medicinal chemistry. One specific derivative demonstrated significant anti-inflammatory activity, highlighting its potential use in drug design (Al-Ostoot et al., 2020). Another derivative has been studied for its structural properties and potential in forming medications with antioxidant, anti-HIV, and anti-cancer activities (Al-Ostoot et al., 2019).
Synthetic Chemistry
The compound's derivatives have been synthesized, showcasing their role in synthetic chemistry. The synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues have contributed to understanding the chemistry of food-derived carcinogens (Rajagopal et al., 2003). Similarly, efficient synthetic methods have been developed for creating various isotryptamine derivatives, demonstrating the compound's versatility in synthetic chemistry (Aksenov et al., 2020).
Therapeutic Agent Development
The compound's derivatives have been explored for their therapeutic potential. A series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized and screened for antibacterial, hemolytic, and enzyme inhibition activity, indicating their potential as therapeutic agents (Rubab et al., 2015).
Neurological and Psychiatric Disease Models
Compounds derived from 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid have been studied for their potential in treating neurological and psychiatric diseases. For example, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a derivative, has shown promise in various animal models of neurological disease. Its pharmacokinetics and potential therapeutic effects have been extensively studied, highlighting its significance in neuroscience research (Rais et al., 2014).
Safety and Hazards
This compound is associated with certain hazards. The GHS pictograms indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
The primary targets of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid are currently unknown. The compound is a derivative of indole, a common structure in many biologically active molecules
Mode of Action
Indole derivatives are known to interact with various biological targets, influencing cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives can influence a wide range of biochemical pathways, depending on their specific targets
Pharmacokinetics
The compound’s molecular weight (304.3 g/mol) suggests it may have suitable properties for absorption and distribution . .
Result of Action
Given its structural similarity to other indole derivatives, it may have a range of potential effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid. For instance, the compound is recommended to be stored in a dry environment at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other molecules, could also influence its action and efficacy. More research is needed to fully understand these influences.
Propriétés
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLGWOHYXIKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)

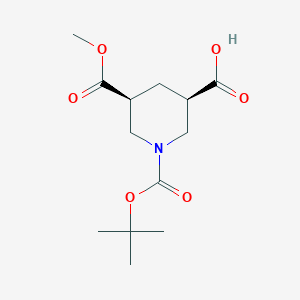

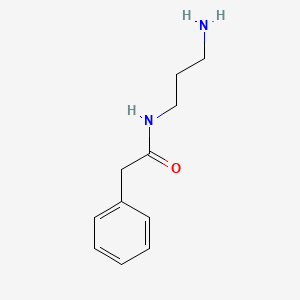
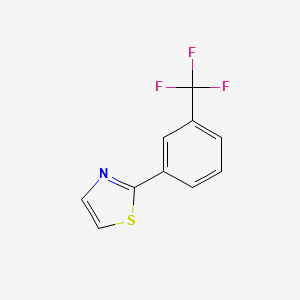
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)
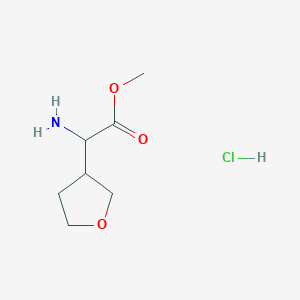
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3112743.png)
